8-Iodoguanosine

DNA damage base pair stability 8-oxoguanine mutagenesis

8-Iodoguanosine (8-IG) is a C8-halogenated guanosine ribonucleoside with the molecular formula C10H12IN5O5 and a molecular weight of 409.14 g/mol. The iodine substitution at the C8 position of the guanine base alters the electronic properties, glycosidic bond conformation, and base-pairing behavior of the nucleoside relative to unmodified guanosine and other 8-halogenated analogs.

Molecular Formula C10H12IN5O5
Molecular Weight 409.14 g/mol
Cat. No. B12910229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoguanosine
Molecular FormulaC10H12IN5O5
Molecular Weight409.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O
InChIInChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
InChIKeyPBEHMRJESXYIKX-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoguanosine (CAS 18438-99-8): A Halogenated Guanosine Analog for Nucleic Acid Research and Antiviral Discovery


8-Iodoguanosine (8-IG) is a C8-halogenated guanosine ribonucleoside with the molecular formula C10H12IN5O5 and a molecular weight of 409.14 g/mol . The iodine substitution at the C8 position of the guanine base alters the electronic properties, glycosidic bond conformation, and base-pairing behavior of the nucleoside relative to unmodified guanosine and other 8-halogenated analogs [1]. 8-Iodoguanosine is utilized as a biochemical probe for studying nucleic acid structure and dynamics, a synthetic precursor for further C8-functionalization via cross-coupling chemistry, and an investigational scaffold in antiviral drug discovery .

Why 8-Iodoguanosine Cannot Be Replaced by 8-Bromoguanosine, 8-Chloroguanosine, or 8-Oxoguanosine in Research Applications


Although 8-halogenated guanosines share the common feature of a C8 substituent that shifts the glycosidic bond equilibrium toward the syn conformation, the atomic radius (I: 1.33 Å vs. Br: 1.14 Å, Cl: 0.99 Å) and C–X bond length at C8 dictate distinct magnitudes of duplex destabilization [1]. Furthermore, the C–I bond exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to C–Br and C–Cl bonds, directly affecting synthetic yields and accessible downstream derivative libraries [2]. In the context of antiviral target engagement, 8-Iodoguanosine has demonstrated a unique dual-inhibition profile against two unrelated viral proteins—a property not reported for its 8-bromo, 8-chloro, or 8-oxo counterparts [3]. These dimensional differences mean that substituting one 8-halogenated guanosine for another without experimental validation risks altered biophysical behavior, synthetic outcomes, or pharmacological activity.

Quantitative Differentiation Evidence for 8-Iodoguanosine vs. 8-Bromoguanosine, 8-Chloroguanosine, 8-Oxoguanosine, and Unmodified Guanosine


DNA Duplex Destabilization: 8-Iodoguanosine Produces the Lowest Melting Temperature Among All C8-Substituted Analogs Tested

In a direct head-to-head comparison, Hamm et al. (2005) incorporated 8-iodo-2′-deoxyguanosine (IdG), 8-chloro-2′-deoxyguanosine (CldG), 8-bromo-2′-deoxyguanosine (BrdG), and 8-oxo-2′-deoxyguanosine (OdG) into identical oligonucleotide duplexes opposite dC and measured melting temperatures (Tm). IdG exhibited the lowest Tm of 47.6 ± 0.4 °C, compared to BrdG at 49.6 ± 0.4 °C, CldG at 51.1 ± 0.3 °C, OdG at 52.7 ± 0.5 °C, and unmodified dG at 57.5 ± 0.5 °C [1]. The quantification confirms that as C8 atomic radius increases (I > Br > Cl > O), duplex stability decreases linearly, with the iodine atom imposing the greatest steric penalty on Watson–Crick base pairing.

DNA damage base pair stability 8-oxoguanine mutagenesis oligonucleotide thermodynamics

Dual-Target Antiviral In Silico Activity: 8-Iodoguanosine Is the Only Compound Simultaneously Inhibiting SARS-CoV-2 Mpro and Monkeypox A42R

In a 2025 in silico investigation of 18 synthesized nucleoside analogs, molecular docking against SARS-CoV-2 Mpro (PDB: 6LU7) and monkeypox A42R (PDB: 4QWO) identified 8-Iodoguanosine as the only compound displaying strong dual-target binding. Docking scores were −7.67 kcal/mol for Mpro and −7.84 kcal/mol for A42R [1]. By comparison, 8-Aminoguanosine achieved a superior Mpro score (−7.82 kcal/mol) but was not evaluated against A42R, and 8-Bromoadenosine achieved a superior A42R score (−7.95 kcal/mol) but belongs to the adenosine scaffold. MM/GBSA binding free energy calculations confirmed stable complex formation. QSAR modeling further predicted high pIC50 values for halogenated analogs, corroborating the docking results [1].

antiviral drug discovery molecular docking broad-spectrum antivirals SARS-CoV-2 Mpro monkeypox A42R

Syn Glycosidic Conformation Enforced by C8-Iodine: Structural Basis for Altered Nucleic Acid Recognition

The crystal structure of 8-Iodoguanosine monohydrate (Al-Mukhtar & Wilson, 1978) confirmed that the molecule adopts the syn conformation about the glycosidic bond, with the sugar pucker being C(2′)-endo-C(3′)-exo [1]. This syn preference is a class-level property of 8-substituted purine nucleosides where the bulky C8 substituent sterically clashes with the ribose ring in the anti conformation. However, the iodine atom, having the largest van der Waals radius among halogens (1.98 Å vs. Br: 1.85 Å, Cl: 1.75 Å), imposes the strongest conformational bias [2]. In contrast, unmodified guanosine preferentially adopts the anti conformation in solution and in B-form DNA duplexes.

nucleoside conformation X-ray crystallography syn/anti equilibrium nucleic acid structure

Superior Synthetic Versatility: C8–I Bond Enables Palladium-Catalyzed Cross-Coupling Reactions Not Accessible with C8–Br or C8–Cl Analogs

The C8–I bond in 8-Iodoguanosine exhibits lower bond dissociation energy and higher reactivity in oxidative addition with Pd(0) catalysts compared to C8–Br and C8–Cl bonds [1]. This class-level property of aryl iodides vs. aryl bromides and chlorides makes 8-Iodoguanosine the preferred starting material for palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions to generate diverse 8-alkynyl, 8-aryl, and 8-alkenyl guanosine libraries [2]. The synthetic advantage is well-established in nucleoside chemistry: 8-iodinated purine nucleosides serve as key precursors for fluorescent guanosine mimics (Φ = 0.02–0.45 quantum yields upon incorporation into nucleic acids) and other functionalized probes [3].

nucleoside functionalization cross-coupling chemistry Sonogashira reaction Suzuki-Miyaura coupling modified oligonucleotide synthesis

Purine Nucleoside Phosphorylase Dead-End Complex: 8-Iodoguanosine as a Mechanistic Probe for Crystallographic Trapping

8-Iodoguanosine functions as a very weak substrate for purine nucleoside phosphorylase (PNP), enabling the crystallographic trapping of a ternary dead-end complex with orthophosphate and the 8-iodoguanine base [1]. The three-dimensional structure of this complex from Cellulomonas sp. PNP was refined at 2.4 Å resolution, revealing the precise hydrogen-bonding network between the guanine base and active-site residues (Glu204, Asn246) [1]. This application exploits the C8-iodo substitution to slow enzymatic turnover sufficiently for structural capture, a property not equivalently demonstrated for 8-bromo or 8-chloro analogs in the context of trimeric PNP structural biology.

enzyme mechanism purine nucleoside phosphorylase transition state analog structural enzymology drug target

Optimal Research and Procurement Scenarios for 8-Iodoguanosine Based on Quantified Differentiation Evidence


Investigating Steric Contributions to DNA Base Pair Stability and 8-Oxoguanine Mutagenesis Mechanisms

When the experimental objective is to systematically probe how C8 substituent size affects duplex thermodynamics, 8-Iodoguanosine is the only analog that provides the maximal destabilization effect (Tm = 47.6 °C, ΔTm = −9.9 °C relative to unmodified dG). This 2.0 °C incremental destabilization beyond 8-Bromoguanosine (Tm = 49.6 °C) allows researchers to construct a complete atomic-radius-to-stability correlation series (dG → OdG → CldG → BrdG → IdG), which is critical for dissecting the steric vs. electronic contributions to 8-oxoguanine promutagenicity [1].

Broad-Spectrum Antiviral Lead Discovery Targeting Structurally Divergent Viral Proteins

For medicinal chemistry programs seeking nucleoside-based antiviral leads with activity against multiple viral pathogens, 8-Iodoguanosine is the only compound within the 8-substituted guanosine panel to have demonstrated in silico dual inhibition of SARS-CoV-2 Mpro (−7.67 kcal/mol) and monkeypox A42R (−7.84 kcal/mol) [1]. This dual-target profile supports its prioritization as a starting scaffold for synthesizing broad-spectrum antiviral candidates, pending in vitro and in vivo validation.

Synthesis of 8-Functionalized Guanosine Libraries via Palladium-Catalyzed Cross-Coupling

When the research goal is to generate diverse 8-aryl, 8-alkynyl, or 8-alkenyl guanosine derivatives for structure–activity relationship (SAR) studies or fluorescent probe development, 8-Iodoguanosine is the optimal synthetic precursor. Its C8–I bond undergoes oxidative addition with Pd(0) catalysts approximately 10²–10³ times faster than the C8–Br bond of 8-Bromoguanosine, enabling higher cross-coupling yields under milder conditions [1]. This reactivity advantage directly translates to greater library diversity and reduced synthetic effort.

Crystallographic Trapping of Purine Nucleoside Phosphorylase for Structure-Based Drug Design

For structural biology groups investigating the catalytic mechanism of trimeric purine nucleoside phosphorylase or pursuing structure-based design of PNP inhibitors, 8-Iodoguanosine is a validated tool for generating stable ternary dead-end complexes suitable for high-resolution X-ray diffraction studies (2.4 Å refinement achieved) [1]. This application is directly supported by published crystallographic data and cannot be assumed for other 8-halogenated guanosines without equivalent experimental demonstration.

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